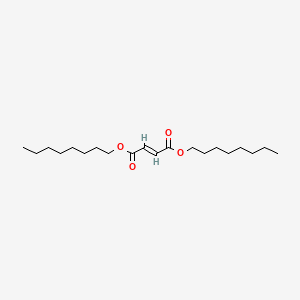

Dioctyl fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioctyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWTZAGVNBPXHU-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062762 | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2997-85-5, 68610-90-2 | |

| Record name | 1,4-Dioctyl (2E)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (E)-, di-C8-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-n-octyl fumarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGP6VBL96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioctyl fumarate synthesis via fumaric acid esterification

An In-Depth Technical Guide to the Synthesis of Dioctyl Fumarate via Fumaric Acid Esterification

Abstract

This compound (DOF), specifically di(2-ethylhexyl) fumarate, is a versatile diester with significant industrial applications, primarily as a non-phthalate plasticizer, a co-monomer in polymer synthesis, and a key component in lubricants and coatings.[1][2] Its synthesis via the direct esterification of fumaric acid with an octanol, typically 2-ethylhexanol, is a cornerstone of its commercial production. This guide provides a comprehensive technical overview of this process, grounded in fundamental chemical principles and field-proven methodologies. We will explore the reaction mechanism, kinetic and thermodynamic considerations, catalyst selection, a detailed experimental protocol, and purification strategies. This document is intended for researchers, chemists, and process development professionals seeking to understand and implement the synthesis of high-purity this compound.

Introduction: The Significance of this compound

This compound (C₂₀H₃₆O₄) is a colorless, high-boiling point liquid characterized by its low volatility and excellent compatibility with a range of polymers, particularly polyvinyl chloride (PVC).[1][3] Its growing importance is driven by stringent environmental regulations phasing out traditional phthalate plasticizers, positioning DOF as a safer, high-performance alternative.[4]

Key applications include:

-

Plasticizers: Enhances the flexibility and durability of PVC and polyvinyl acetate for use in construction materials, electrical cables, and medical devices.[2]

-

Polymers and Coatings: Acts as a reactive co-monomer, incorporating a carbon-carbon double bond that allows for polymerization and cross-linking, improving the properties of resins, adhesives, and coatings.[5][6]

-

Lubricants and Additives: Valued for its oxidative stability and lubricating properties in automotive and industrial applications.[2]

-

Chemical Intermediate: Serves as a foundational building block for the synthesis of other specialty chemicals.[4]

The market's demand for high-purity (>99%) DOF necessitates a robust and well-controlled synthesis process, which begins with a thorough understanding of the underlying chemistry.[4]

The Chemistry of Fumaric Acid Esterification

The synthesis of this compound is a classic example of a Fischer-Speier esterification, a reversible, acid-catalyzed reaction between a carboxylic acid (fumaric acid) and an alcohol (2-ethylhexanol).

Overall Reaction: HOOC-CH=CH-COOH (Fumaric Acid) + 2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH (2-Ethylhexanol) ⇌ C₈H₁₇OOC-CH=CH-COOC₈H₁₇ (this compound) + 2 H₂O

Reaction Mechanism

The reaction proceeds in a stepwise manner for each of the two carboxylic acid groups on the fumaric acid molecule. The generally accepted mechanism for one of these groups is as follows:

-

Protonation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The alcohol (2-ethylhexanol) acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process occurs twice to form the final diester.

Thermodynamic and Kinetic Considerations

Equilibrium Control: Esterification is a reversible reaction.[7] According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by either using an excess of one reactant (typically the alcohol) or by removing one of the products as it is formed. In DOF synthesis, the continuous removal of water is the most effective and common strategy to drive the reaction to completion and achieve high yields.[7]

Reaction Kinetics: The rate of esterification is influenced by several factors:

-

Temperature: Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol or degradation of the product. A typical temperature range is 100-175°C.[8]

-

Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate.[9]

-

Reactant Molarity: The concentration of both fumaric acid and 2-ethylhexanol affects the rate, as described by the reaction's kinetic model, which often approximates a pseudo-homogeneous model.[10][11]

The diagram below illustrates the key relationships governing the synthesis process.

Caption: Key parameter relationships in DOF synthesis.

Catalyst Selection: A Critical Choice

The choice of catalyst is pivotal for an efficient esterification process. Catalysts can be broadly classified into two categories: homogeneous and heterogeneous.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | High activity, low cost, effective at moderate temperatures. | Corrosive to equipment, difficult to separate from the product, generates acidic waste streams requiring neutralization.[10] |

| Heterogeneous | Sulfonated Ion-Exchange Resins (e.g., Amberlyst™ 15, Amberlyst™ 36) | Easily separated by filtration, reusable, non-corrosive, can lead to higher purity products.[9][12] | Higher initial cost, potential for mass transfer limitations, lower thermal stability compared to mineral acids. |

For industrial and laboratory applications where product purity and process sustainability are paramount, heterogeneous catalysts like Amberlyst resins are often preferred despite their higher cost.[9] They simplify the downstream purification process significantly.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis using a heterogeneous catalyst and a Dean-Stark apparatus for azeotropic water removal.

Materials and Equipment

-

Reactants: Fumaric acid (≥99%), 2-ethylhexanol (≥99%), Toluene (anhydrous).

-

Catalyst: Amberlyst™ 15 ion-exchange resin (dried).

-

Neutralizing Agent: 5% w/v Sodium Bicarbonate (NaHCO₃) solution.

-

Washing Agent: Saturated Sodium Chloride (NaCl) solution (brine).

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, heating mantle with magnetic stirrer, Dean-Stark trap, condenser, thermometer, separatory funnel, rotary evaporator, vacuum distillation setup.

Step-by-Step Methodology

-

Reactor Setup: Assemble a 1 L three-neck round-bottom flask with a heating mantle, magnetic stir bar, a Dean-Stark trap fitted with a condenser, and a thermometer.

-

Charging Reactants: Charge the flask with fumaric acid (e.g., 0.5 mol, 58.0 g), 2-ethylhexanol (e.g., 1.2 mol, 156.3 g, providing a 20% molar excess), and toluene (approx. 250 mL) to facilitate azeotropic removal of water.

-

Catalyst Addition: Add the dried Amberlyst™ 15 catalyst (e.g., 5-10% by weight of fumaric acid, ~3-6 g).

-

Reaction: Heat the mixture to reflux (approx. 110-120°C). The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while toluene overflows back into the reactor.

-

Monitoring Progress: Monitor the reaction by observing the amount of water collected in the trap. The theoretical amount of water for this reaction is 18.0 g (1.0 mol). The reaction is considered complete when water collection ceases, typically after 4-8 hours.

-

Catalyst Removal: Cool the reaction mixture to room temperature. Remove the catalyst by simple filtration. The catalyst can be washed with toluene, dried, and stored for reuse.

-

Solvent Removal: Remove the toluene from the filtrate using a rotary evaporator.

-

Work-Up & Neutralization: Transfer the remaining crude product to a separatory funnel. Wash sequentially with:

-

5% Sodium Bicarbonate solution (2 x 100 mL) to remove any residual acidic species.

-

Saturated brine solution (1 x 100 mL) to break any emulsions and remove bulk water.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Final Purification: Purify the crude this compound by vacuum distillation (e.g., at <5 mmHg).[1][13] Collect the fraction boiling at the appropriate temperature (approx. 185°C at 5 mmHg) to obtain the high-purity product.[13]

The entire workflow is visualized in the diagram below.

Caption: Experimental workflow for DOF synthesis.

Product Characterization and Quality Control

Ensuring the final product meets specifications is crucial. Standard analytical techniques include:

-

Gas Chromatography (GC): To determine the purity of the final product and quantify any remaining starting materials or byproducts.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester carbonyl group (~1720 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural confirmation of the this compound molecule.

-

Acid Number Titration: To quantify residual acidity in the final product, which should be negligibly low.

Conclusion

The synthesis of this compound via the direct esterification of fumaric acid is a well-established and robust chemical process. Success hinges on a firm grasp of the reaction equilibrium and the strategic removal of water to drive the reaction to completion. The selection of an appropriate catalyst, particularly a reusable heterogeneous catalyst, is critical for achieving a high-purity product through an efficient and environmentally responsible process. The detailed protocol and underlying principles discussed in this guide provide a solid foundation for researchers and professionals to successfully synthesize and optimize the production of this important non-phthalate plasticizer.

References

-

SoleChem EU. (n.d.). This compound. Retrieved from [Link]

-

Fact.MR. (2024). This compound Market Size & Share | Growth Report | 2034. Retrieved from [Link]

-

Air Water Performance Chemical Inc. (n.d.). This compound ester MAXIMOL® FOK-670. Retrieved from [Link]

-

Hangzhou Qianyang Technology. (n.d.). This compound (DOF). Retrieved from Knowde. [Link]

-

Persistence Market Research. (2025). This compound Market Size, Share, and Growth Forecast, 2025-2032. Retrieved from [Link]

- Olin Mathieson. (1963). Production of dialkyl fumarates. U.S. Patent US3078302A.

-

Research and Markets. (n.d.). This compound Market - Global Industry Analysis, Size, Share, Growth, Trends, and Forecast 2031. Retrieved from [Link]

-

LookChem. (n.d.). This compound|141-02-6. Retrieved from [Link]

- Siegfried AG. (1992). Fumaric acid derivatives, process for the production thereof and pharmaceutical compositions containing same. U.S. Patent US5149695A.

-

Li, H., et al. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega, 4(5), 8274–8281. Retrieved from [Link]

-

Liu, Y., et al. (2013). Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. Asian Journal of Chemistry, 25(10), 5531-5535. Retrieved from [Link]

- Allied Chemical. (1950). Preparation of esters of fumaric acid. U.S. Patent US2522363A.

-

LookChem. (n.d.). Cas 141-02-6, this compound. Retrieved from [Link]

-

ResearchGate. (2008). Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:141-02-6. Retrieved from [Link]

- Teijin Ltd. (2009). Method for producing fumarate polymer. Japanese Patent JP2009108194A.

-

Kuzmina, N.S., et al. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. Retrieved from [Link]

-

Yildiz, Z., & Nalbant, Y. (2017). kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36. Journal of the Turkish Chemical Society Section A: Chemistry. Retrieved from [Link]

Sources

- 1. solechem.eu [solechem.eu]

- 2. This compound Market Size & Share | Growth Report | 2034 [factmr.com]

- 3. knowde.com [knowde.com]

- 4. persistencemarketresearch.com [persistencemarketresearch.com]

- 5. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 6. This compound Market - Global Industry Analysis, Size, Share, Growth, Trends, and Forecast 2031 - By Product, Technology, Grade, Application, End-user, Region: (North America, Europe, Asia Pacific, Latin America and Middle East and Africa) [researchandmarkets.com]

- 7. JP2009108194A - Method for producing fumarate polymer - Google Patents [patents.google.com]

- 8. US3078302A - Production of dialkyl fumarates - Google Patents [patents.google.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. asianpubs.org [asianpubs.org]

- 11. asianpubs.org [asianpubs.org]

- 12. finechem-mirea.ru [finechem-mirea.ru]

- 13. Cas 141-02-6,this compound | lookchem [lookchem.com]

Chemical and physical properties of dioctyl fumarate

An In-depth Technical Guide to the Chemical and Physical Properties of Dioctyl Fumarate

Abstract

This compound (DOF), specifically di(2-ethylhexyl) fumarate, is a significant chemical intermediate and a versatile plasticizer known for its efficacy in enhancing the flexibility and durability of various polymers.[1][2] This technical guide provides a comprehensive examination of the core chemical and physical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and polymer chemistry. The document details the compound's structural and physicochemical characteristics, outlines robust experimental protocols for their determination, and discusses its synthesis, reactivity, and key industrial applications. This guide is designed to be a definitive resource, grounding its claims in authoritative references and providing detailed methodologies to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₂₀H₃₆O₄, is an aliphatic ester that has garnered considerable attention in the chemical industry.[1] It serves as a crucial building block in chemical manufacturing and is widely recognized for its role as a non-phthalate plasticizer, offering a safer alternative to traditional phthalate-based compounds.[3] Its utility extends to various sectors, including the production of polyvinyl chloride (PVC), paints, coatings, adhesives, and lubricants.[1][2][3] The growing demand for sustainable and low-toxicity chemical solutions has further propelled the importance of this compound in the market.[3] This guide aims to provide an in-depth understanding of its fundamental properties, enabling informed decisions in its application and further research.

Chemical Identity and Structure

This compound is systematically named bis(2-ethylhexyl) fumarate.[4] Its chemical structure is characterized by a central fumarate group, which is a trans-isomer of a butenedioic acid ester, flanked by two 2-ethylhexyl chains. This structure imparts a unique combination of properties, including good solubility in organic solvents and compatibility with a range of polymers.[1][3]

Chemical Structure Diagram

Caption: Industrial synthesis workflow for this compound.

The process generally involves the following steps:

-

Esterification: Fumaric acid and 2-ethylhexanol are reacted in the presence of an acid catalyst. To drive the reaction to completion, water is continuously removed.

-

Neutralization: The excess acid catalyst is neutralized. [1]3. Washing: The crude product is washed to remove any remaining salts and impurities. [1]4. Vacuum Distillation: The final step involves vacuum distillation to purify the this compound to the desired grade. [1]

Chemical Reactivity and Stability

This compound is stable under normal storage conditions. [1]However, it can undergo degradation at high temperatures. [1]The presence of the carbon-carbon double bond in the fumarate backbone allows it to participate in polymerization and copolymerization reactions. [5]This reactivity is harnessed in the production of various copolymers with monomers such as styrene, acrylates, and butadiene, leading to the formation of synthetic lubricants and coatings. [1]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons of the fumarate group, as well as signals corresponding to the various protons of the two 2-ethylhexyl chains.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct peaks for the carbonyl carbons of the ester groups, the vinylic carbons, and the different carbons within the 2-ethylhexyl chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching: Around 2850-2960 cm⁻¹ for the alkyl chains.

-

C=O stretching: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.

-

C=C stretching: A peak in the region of 1640-1680 cm⁻¹ for the trans double bond of the fumarate.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in confirming its structure. The molecular ion peak would be expected at m/z 340.5.

Experimental Protocols

The following section outlines generalized protocols for determining key physical properties of this compound, based on established standards.

Determination of Boiling Point

Principle: This protocol is adapted from ASTM D1078, which covers the distillation range of volatile organic liquids.

Apparatus: Distillation flask, condenser, graduated cylinder, thermometer, heating mantle.

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is correctly positioned.

-

Apply heat to the flask and record the temperature at which the first drop of distillate is collected (initial boiling point).

-

Continue distillation and record the temperature at which the last of the liquid evaporates (final boiling point).

Causality: The boiling point provides a crucial measure of purity. A narrow boiling range indicates a high-purity substance.

Determination of Density

Principle: This method is based on ASTM D792, which details the determination of density and specific gravity of plastics by displacement. For a liquid like this compound, a pycnometer or hydrometer is typically used.

Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath.

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Adjust the volume of the sample to the calibration mark of the pycnometer.

-

Weigh the filled pycnometer.

-

Repeat the procedure with distilled water.

-

Calculate the density using the weights of the sample and water.

Causality: Density is a fundamental physical property used for quality control and to ensure consistency between batches.

Determination of Viscosity

Principle: The viscosity of this compound can be determined using a rotational viscometer, following principles outlined in ASTM D2196.

Apparatus: Rotational viscometer with appropriate spindles, temperature-controlled bath.

Procedure:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place the this compound sample in a suitable container and allow it to reach the desired temperature in the water bath.

-

Select a spindle and rotational speed that will give a torque reading within the recommended range.

-

Immerse the spindle in the sample to the marked depth.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading.

Causality: Viscosity is a critical parameter for applications such as lubricants and plasticizers, as it directly influences the flow properties of the final product.

Determination of Solubility

Principle: The isothermal shake-flask method is a standard technique for determining the solubility of a substance in a solvent.

Apparatus: Vials with screw caps, thermostatic shaker, analytical balance, filtration device.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical technique (e.g., gas chromatography).

Causality: Understanding the solubility of this compound in various solvents is essential for its use in formulations and for purification processes.

Industrial Applications

This compound's versatile properties make it suitable for a wide range of industrial applications:

-

Plasticizers: It is primarily used as a plasticizer to enhance the flexibility and durability of polymers like PVC. [1][2]* Copolymers: It is used in the copolymerization with monomers like styrene and acrylates to produce synthetic lubricants and coatings. [1]* Adhesives and Sealants: Its compatibility with various resins makes it a valuable component in the formulation of adhesives and sealants. [3]* Paints and Coatings: this compound can improve the properties of paints and coatings, such as adhesion and flexibility. [3]

Safety and Handling

This compound has low acute toxicity. [1]However, it may cause mild irritation to the skin and eyes. [1][4]Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the substance. [4][6][7]It should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents. [1]

Conclusion

This compound is a chemical of significant industrial importance, with a well-characterized profile of chemical and physical properties. Its role as a non-phthalate plasticizer and a versatile comonomer underscores its value in the ongoing shift towards safer and more sustainable chemical products. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, offering a solid foundation for researchers and industry professionals. The detailed experimental protocols and emphasis on the rationale behind these methodologies aim to ensure the scientific rigor and practical applicability of the information presented.

References

-

This compound | SoleChem EU. (n.d.). Retrieved from [Link]

-

This compound Market Size, Share, and Growth Forecast, 2025- 2032. (n.d.). Retrieved from [Link]

-

This compound Market Size & Share | Growth Report | 2034 - Fact.MR. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Covestro Solution Center. (n.d.). Retrieved from [Link]

-

This compound ester MAXIMOL® FOK-670 - PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. (n.d.). Retrieved from [Link]

- US3078302A - Production of dialkyl fumarates - Google Patents. (n.d.).

-

This compound|141-02-6 - LookChem. (n.d.). Retrieved from [Link]

-

This compound | CAS#:141-02-6 | Chemsrc. (n.d.). Retrieved from [Link]

Sources

- 1. solechem.eu [solechem.eu]

- 2. This compound Market Size & Share | Growth Report | 2034 [factmr.com]

- 3. persistencemarketresearch.com [persistencemarketresearch.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Dioctyl Fumarate using NMR and FTIR

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize dioctyl fumarate, a significant industrial chemical. Primarily utilized as a plasticizer and a co-monomer in the synthesis of various polymers, a thorough understanding of its molecular structure is paramount for quality control and research and development.[1][2] This document will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for the unambiguous identification and structural elucidation of this compound.

Introduction to this compound and the Imperative for Spectroscopic Analysis

This compound (DOF), specifically di(2-ethylhexyl) fumarate, is an organic compound synthesized from the esterification of fumaric acid with 2-ethylhexanol.[1][2] Its molecular structure, featuring a central carbon-carbon double bond and two flanking dioctyl ester groups, imparts desirable properties such as flexibility and viscosity modification to polymers.[2]

The precise arrangement of atoms and functional groups within the DOF molecule dictates its physical and chemical behavior. Therefore, robust analytical methods are essential to:

-

Confirm molecular identity and purity: Ensuring the correct product has been synthesized and is free from significant impurities.

-

Elucidate structural details: Verifying the presence of key functional groups and the connectivity of the carbon skeleton.

-

Support quality control in industrial processes: Monitoring the consistency and quality of DOF production.

-

Investigate polymerization and copolymerization reactions: Understanding how DOF incorporates into polymer chains.[3]

NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed molecular-level information, making them indispensable tools for the comprehensive analysis of this compound.[4]

Molecular Structure of this compound

A clear understanding of the this compound structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular Structure of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR)-FTIR.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the this compound FTIR Spectrum

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Caption: Workflow for ATR-FTIR Analysis of this compound.

Table 1: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~2960-2850 | C-H stretching | Alkyl (CH₃, CH₂) | Confirms the presence of the octyl chains. |

| ~1728 | C=O stretching | Ester | A strong, sharp peak indicative of the ester carbonyl group.[5] |

| ~1645 | C=C stretching | Alkene | Confirms the presence of the fumarate double bond. |

| ~1250-1150 | C-O stretching | Ester | Corresponds to the stretching of the C-O single bonds in the ester linkage. |

| ~980 | =C-H bending | Trans Alkene | A key diagnostic peak confirming the trans configuration of the fumarate double bond. |

The presence of a strong carbonyl peak around 1728 cm⁻¹ alongside the alkyl C-H stretching bands and the characteristic trans C=C-H bending at ~980 cm⁻¹ provides compelling evidence for the this compound structure.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point for chemical shifts.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. ¹H NMR spectra are typically acquired quickly (a few minutes), while ¹³C NMR spectra may require longer acquisition times due to the low natural abundance of the ¹³C isotope.

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.85 | s | 2H | =CH | The two vinylic protons are chemically equivalent due to the molecule's symmetry and appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent carbonyl groups. |

| ~4.15 | t | 4H | -O-CH₂- | These protons are adjacent to the electron-withdrawing oxygen atom, causing a downfield shift. They are split into a triplet by the two neighboring protons on the adjacent CH group. |

| ~1.65 | m | 2H | -CH- | This proton is in a complex environment and is split by multiple neighboring protons, resulting in a multiplet. |

| ~1.30 | m | 16H | -(CH₂)₄- | The protons of the four methylene groups in the main part of the octyl chain overlap to form a complex multiplet. |

| ~0.90 | t | 12H | -CH₃ | The two types of methyl groups (at the end of the main chain and the ethyl branch) are split into triplets by their neighboring CH₂ groups. |

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.[7][8]

Interpretation of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[9] |

| ~134 | =CH | The vinylic carbons appear in the alkene region of the spectrum. |

| ~67 | -O-CH₂- | The carbon atom bonded to the oxygen is shifted downfield due to the electronegativity of oxygen. |

| ~39 | -CH- | The methine carbon of the 2-ethylhexyl group. |

| ~30, 29, 24, 23 | -(CH₂)₄- | The methylene carbons of the octyl chain. |

| ~14, 11 | -CH₃ | The terminal methyl carbons of the octyl chain. |

Note: These are approximate values. Referencing spectral databases is recommended for precise assignments.[10][11][12]

Integrated Spectroscopic Analysis: A Holistic Approach

While each technique provides valuable information, the combined interpretation of FTIR, ¹H NMR, and ¹³C NMR data allows for an unequivocal structural confirmation of this compound.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

The FTIR analysis rapidly confirms the presence of the key ester and alkene functional groups and the trans stereochemistry of the double bond. The ¹H NMR spectrum then provides detailed information on the proton environments, confirming the connectivity of the octyl chains and their attachment to the fumarate core. Finally, the ¹³C NMR spectrum corroborates the carbon skeleton, accounting for all the unique carbon environments in the molecule. This multi-technique approach ensures a high degree of confidence in the structural assignment and purity assessment of this compound.

Conclusion

The spectroscopic analysis of this compound using FTIR and NMR is a powerful and essential process for researchers, scientists, and drug development professionals working with this compound. FTIR provides a rapid and effective method for functional group identification, while ¹H and ¹³C NMR offer an in-depth and unambiguous elucidation of the complete molecular structure. By employing these techniques in a complementary fashion, one can ensure the identity, purity, and structural integrity of this compound, which is critical for its successful application in various industrial and research settings.

References

-

ResearchGate. This compound-co-vinyl benzoate copolymers preparation and their performance as flow improvers in waxy crude oils | Request PDF. [Link]

-

SoleChem EU. This compound. [Link]

-

AIR WATER PERFORMANCE CHEMICAL INC. This compound ester MAXIMOL® FOK-670. [Link]

-

Synthesis, spectral analysis, and theoretical investigations of diphenyl fumarate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000134). [Link]

-

RSC Publishing. Molecular structure and infrared spectra of dimethyl fumarate. [Link]

-

National Institute of Standards and Technology. Diethyl fumarate - the NIST WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000134). [Link]

-

National Institutes of Health. Hyperpolarized 13C Magnetic Resonance Imaging of Fumarate Metabolism by Parahydrogen‐induced Polarization: A Proof‐of‐Concept in vivo Study - PMC. [Link]

-

ResearchGate. (PDF) Carbon 13 NMR Spectra of Dimethyl Fumarate and its Thioderivatives: Empirical Shielding Constants for the Methyl Ester and Thioester Substituents†. [Link]

-

Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

-

ResearchGate. FTIR spectra of (a): pure DOP; (b): pure PC; (c): pure Mg(ClO 4 ) 2 ;... | Download Scientific Diagram. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000134). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000134). [Link]

-

PubMed. Spectroscopic investigation of the structures of dialkyl tartrates and their cyclodextrin complexes. [Link]

-

Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. [Link]

Sources

- 1. solechem.eu [solechem.eu]

- 2. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(141-02-6) IR Spectrum [chemicalbook.com]

- 7. This compound(141-02-6) 1H NMR [m.chemicalbook.com]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(141-02-6) 13C NMR [m.chemicalbook.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000134) [hmdb.ca]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000134) [hmdb.ca]

The Unintuitive Reality of Bulk: A Technical Guide to Steric Hindrance Effects in the Homopolymerization of Dioctyl Fumarate

Abstract

The homopolymerization of 1,2-disubstituted ethylenes, such as dioctyl fumarate (DOF), presents a fascinating deviation from classical radical polymerization kinetics, primarily governed by severe steric hindrance. This technical guide provides an in-depth exploration of the mechanistic nuances, experimental considerations, and characterization methodologies for the homopolymerization of DOF. We will dissect the counterintuitive observation that increased steric bulk in the ester side chains of dialkyl fumarates can lead to polymers with higher molecular weights. This guide is intended for researchers, polymer scientists, and drug development professionals seeking a comprehensive understanding of this unique polymerization behavior and its implications for designing novel polymers with rigid backbones.

Introduction: The Challenge of Polymerizing 1,2-Disubstituted Ethylenes

In the realm of radical polymerization, monomers are broadly classified based on the substitution pattern around the carbon-carbon double bond. Monosubstituted and 1,1-disubstituted ethylenes, such as styrene and methyl methacrylate, readily polymerize to high molecular weights.[1] This is due to the relatively unhindered approach of the propagating radical to the monomer. However, 1,2-disubstituted ethylenes, like this compound, present a significant steric barrier to polymerization.[1] The two bulky ester groups on adjacent carbons of the double bond impede the approach of the propagating radical, leading to exceptionally low propagation rate constants.

The central theme of this guide is to elucidate how, despite these steric challenges, high molecular weight poly(this compound) can be synthesized and to provide the practical knowledge required to achieve this.

The Paradox of Steric Hindrance in Fumarate Polymerization

Conventional wisdom in polymer chemistry suggests that steric hindrance should decrease both the rate of polymerization and the final molecular weight of the polymer. However, for dialkyl fumarates, the opposite is often observed: the polymerization reactivities and the molecular weights of the resulting polymers increase with the increasing bulkiness of the ester substituents.[1]

This apparent paradox can be resolved by examining the kinetic parameters of the polymerization process. The rate of polymerization (

The key to achieving high molecular weight poly(dialkyl fumarates) lies in the disproportionate decrease in

Diagram: The Influence of Steric Hindrance on Polymerization Kinetics

Caption: Steric hindrance in this compound polymerization disproportionately affects kinetic rates.

Experimental Protocol: Homopolymerization of this compound

This protocol outlines a robust method for the homopolymerization of this compound, designed to achieve a high molecular weight polymer. The procedure emphasizes the importance of reaction conditions that favor propagation over termination.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound (DOF) | >99% | Major Chemical Supplier | Should be free of inhibitors. |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | >98% | Major Chemical Supplier | Recrystallize from methanol before use. |

| Toluene | Anhydrous | Major Chemical Supplier | Use dry, oxygen-free solvent. |

| Methanol | ACS Grade | Major Chemical Supplier | For polymer precipitation. |

Step-by-Step Polymerization Procedure

-

Monomer Purification: If the this compound contains an inhibitor (e.g., hydroquinone), pass it through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Charging the Reactor: Under a positive pressure of nitrogen, charge the flask with this compound and anhydrous toluene. A typical monomer concentration is 50% (v/v).

-

Initiator Addition: Add the recrystallized AIBN initiator. A higher initiator concentration (e.g., 1-2 mol% relative to the monomer) is often necessary for fumarate polymerizations to maintain a sufficient radical concentration.[1]

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C and stir the mixture. The polymerization is typically carried out for 24-72 hours. The viscosity of the solution will increase as the polymerization progresses.

-

Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of methanol (at least 10 times the volume of the reaction mixture) while stirring vigorously. The poly(this compound) will precipitate as a white, gummy solid.

-

Purification: Decant the methanol and redissolve the polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran or chloroform). Reprecipitate the polymer in methanol. Repeat this dissolution-precipitation step at least two more times to remove any unreacted monomer and initiator fragments.

-

Drying: Collect the purified polymer and dry it in a vacuum oven at a moderately elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram: Experimental Workflow for DOF Homopolymerization

Caption: Workflow for the synthesis and characterization of poly(this compound).

Characterization of Poly(this compound)

Thorough characterization of the synthesized poly(this compound) is crucial to confirm its structure and determine its molecular weight and molecular weight distribution.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer.

Typical GPC Parameters:

| Parameter | Value |

| Mobile Phase | Tetrahydrofuran (THF) |

| Columns | Polystyrene-divinylbenzene (PS-DVB) based |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene standards |

A successful polymerization will yield a polymer with a high molecular weight (typically Mn > 10,000 g/mol ) and a PDI in the range of 2-4, which is characteristic of free radical polymerization with slow termination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the poly(this compound).

-

¹H NMR: The spectrum of the polymer will show a disappearance of the sharp singlet corresponding to the vinyl protons of the monomer (typically around 6.8 ppm) and the appearance of broad signals corresponding to the polymer backbone protons. The signals for the octyl side chains will remain but may be broadened.

-

¹³C NMR: Similarly, the signals for the vinyl carbons in the monomer will be absent in the polymer spectrum, while new signals for the saturated backbone carbons will appear.

The absence of the monomer's vinyl signals is a key indicator of successful polymerization.

Applications and Future Directions

The rigid backbone of poly(dialkyl fumarates) imparts unique properties, such as high thermal stability and a high glass transition temperature. Poly(this compound) and its copolymers have found applications as:

-

Flow improvers and pour point depressants for waxy crude oils.

-

Viscosity index improvers in lubricating oils.

-

Components in adhesives and coatings .

For drug development professionals, the interest in fumarate-based polymers lies in their potential as biodegradable and biocompatible materials.[2] For instance, poly(propylene fumarate) has been extensively investigated for bone tissue engineering applications.[3] The principles governing the polymerization of this compound can be extended to the design of novel fumarate-based polymers with tailored properties for drug delivery systems and medical devices.

Conclusion

The homopolymerization of this compound is a prime example of how steric effects can be harnessed to produce high molecular weight polymers from monomers that are traditionally considered difficult to polymerize. The key to this process is understanding and controlling the polymerization kinetics to minimize the rate of termination relative to the rate of propagation. By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers can successfully synthesize and analyze poly(this compound) and apply this knowledge to the development of new and innovative polymeric materials.

References

-

Oberti, T. G., & Cortizo, M. S. (2023). Homo- and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applications. European Polymer Journal, 198, 112389. [Link]

-

Matsumoto, A., & Otsu, T. (1991). Reactivity of primary radicals in the radical polymerization of dialkyl fumarates initiated with dimethyl 2,2'-azobis(isobutyrate) and 2,2'-azobis(isobutyronitrile). Macromolecules, 24(23), 6143-6148. [Link]

-

Otsu, T., Yoshioka, M., & Matsumoto, A. (1992). Reactivity of Primary Radicals in the Radical Polymerization of Dialkyl Fumarates Initiated with Dimethyl 2,2'-Azobis(isobutyrate) and 2,2'-Azobis(isobutyronitrile). Die Makromolekulare Chemie, Macromolecular Symposia, 54-55(1), 113-122. [Link]

-

Otsu, T., Matsumoto, A., & Yoshioka, M. (1992). "Fast" radical polymerization of sterically hindered dialkyl fumarates as 1,2-disubstituted ethylenes. Macromolecules, 25(13), 3341-3345. [Link]

-

Oberti, T. G., & Cortizo, M. S. (2023). Homo- and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applications. ResearchGate. [Link]

-

Otsu, T., Yamada, B., & Ishikawa, T. (1986). Determination of absolute rate constants for elementary reactions in radical polymerization of diethyl fumarate. Macromolecules, 19(1), 245-248. [Link]

-

Otsu, T., Matsumoto, A., & Yoshioka, M. (1992). "Fast" radical polymerization of sterically hindered dialkyl fumarates as 1,2-disubstituted ethylenes. ACS Publications. [Link]

-

Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]

-

Oberti, T. G., et al. (2018). Synthesis and Properties of Fumaric Copolymers as Potential Bitumen Modifiers. SEDICI. [Link]

-

Peter, S. J., et al. (2010). Synthesis of poly(propylene fumarate). Nature protocols, 5(11), 1757-1769. [Link]

- Method for producing fumarate polymer. (2009).

-

DiCiccio, A. M., & Coates, G. W. (2017). Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Thermal Degradation Behavior of Dioctyl Fumarate-Based Polymers

This guide provides a comprehensive technical overview of the thermal degradation behavior of polymers based on dioctyl fumarate (DOF). Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental degradation mechanisms, advanced analytical methodologies, and field-proven insights to offer a holistic understanding of the thermal stability and decomposition pathways of this important class of polymers.

Section 1: Introduction to Poly(this compound) and its Thermal Stability

Poly(this compound) (PDOF) and its copolymers are a class of aliphatic polyesters characterized by their flexible dioctyl ester side chains. These polymers find applications as plasticizers, bitumen modifiers, and components in biomedical scaffolds.[1][2] Their performance and processing are intrinsically linked to their thermal stability, which dictates the upper-temperature limits for manufacturing, storage, and end-use applications without significant degradation.[3]

The thermal degradation of a polymer is a complex process involving changes in chemical and physical properties due to heat.[4] For PDOF, this involves the breakdown of its structure through various reaction pathways, leading to a loss of mass and the evolution of volatile products. Understanding these processes is critical for predicting material lifetime, ensuring product quality, and designing stable formulations.[5]

Section 2: Core Mechanisms of Thermal Degradation

The thermal degradation of poly(dialkyl fumarates) is governed by several potential reaction pathways, primarily involving the ester groups and the polymer backbone. While specific literature on the homopolymer of this compound is limited, a robust mechanistic framework can be constructed based on studies of analogous poly(dialkyl fumarates), such as poly(diethyl fumarate) (PDEF), and other aliphatic polyesters.[3][6][7]

The primary degradation mechanisms are believed to be:

-

De-esterification via β-Hydrogen Elimination: This is a dominant pathway for polyesters with alkyl groups possessing β-hydrogens, like the 2-ethylhexyl group in many commercial dioctyl fumarates. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of an alkene (1-octene) and a carboxylic acid group on the polymer backbone.[7][8] This process reduces the side-chain mass without immediately breaking the polymer backbone.

-

Random Chain Scission (Hydrolysis/Fission): At elevated temperatures, sufficient energy can cause the random cleavage of the C-C bonds within the polymer backbone.[6] This process leads to a significant reduction in molecular weight and the formation of smaller polymer fragments. The presence of any residual moisture can also lead to hydrolytic cleavage of the ester linkages, another form of chain scission.[9]

-

Depolymerization: This mechanism involves the unzipping of the polymer chain from an active end, releasing monomer units. While it is a major pathway for polymers like poly(methyl methacrylate), its significance in poly(dialkyl fumarates) appears to be temperature-dependent, becoming more prominent at higher degradation temperatures.[3][4]

The logical flow of these degradation events is visualized in the diagram below.

Caption: Proposed thermal degradation pathways for Poly(this compound).

Section 3: Analytical Characterization of Thermal Degradation

A multi-faceted analytical approach is essential for fully characterizing the thermal degradation behavior of PDOF-based polymers. The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is the primary technique for determining the overall thermal stability of a polymer.

| Polymer | Onset Decomposition (Tonset, °C) | Temp. of Max. Decomposition (Tmax, °C) | Char Yield at 600°C (%) |

| Poly(diethyl fumarate) | ~270 | ~320 | < 5 |

| Poly(this compound) (Illustrative) | ~290 | ~350 | < 5 |

| Poly(this compound-co-styrene) | 338 | 385 | ~10 |

Data for PDEF and PDOF-co-styrene are adapted from literature sources.[3][6] The PDOF homopolymer data is an educated estimation to illustrate expected trends.

The data indicates that fumarate polymers generally exhibit good thermal stability. The introduction of a comonomer like styrene can significantly enhance this stability.[3]

This protocol provides a robust, self-validating framework for assessing the thermal stability of PDOF-based polymers.

-

Instrument Calibration: Ensure the TGA's mass and temperature signals are calibrated using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature). This step is critical for data accuracy and reproducibility.

-

Sample Preparation: Place 5-10 mg of the polymer sample into a clean, tared ceramic or platinum TGA pan. A consistent sample mass is key for comparing results across different runs.

-

Atmosphere Control: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere. This prevents oxidative degradation, isolating the thermal degradation pathways.[10]

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is fundamental for kinetic analysis and ensures comparability with literature data.[11]

-

-

Data Acquisition: Record the sample mass (TG curve) and the first derivative of the mass loss (DTG curve) as a function of temperature.

-

Data Analysis:

-

Tonset: Determine the onset of decomposition, often calculated as the temperature at which 5% weight loss occurs or by the tangent method on the TG curve.

-

Tmax: Identify the peak temperature(s) on the DTG curve, which correspond to the point(s) of maximum rate of decomposition.

-

Char Yield: Measure the residual mass percentage at the end of the experiment (e.g., at 600°C).

-

Caption: A standardized workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

While TGA provides the "when" and "how much" of degradation, Py-GC-MS reveals the "what." This powerful technique involves the rapid thermal decomposition (pyrolysis) of the polymer in an inert atmosphere, followed by the separation (GC) and identification (MS) of the resulting volatile fragments.[12][13]

Based on the proposed degradation mechanisms, the primary pyrolysis products expected from PDOF are:

-

1-Octene: The major product from the β-hydrogen elimination of the octyl ester side chain.

-

This compound (Monomer): Resulting from depolymerization or chain scission events that yield stable monomer units.

-

Fumaric Acid and its Anhydride: Formed from the degradation of the polymer backbone after de-esterification.

-

Higher Molecular Weight Oligomers: Short-chain fragments of the original polymer.

The identification of 1-octene would be strong evidence for the β-elimination pathway, while the presence of the monomer supports a depolymerization or chain-scission mechanism.

This protocol outlines a "double-shot" analysis, which is highly effective for distinguishing between additives/impurities and the polymer's own degradation products.[13]

-

Sample Preparation: Place a small amount of the polymer sample (approx. 100-500 µg) into a pyrolysis sample cup.

-

Instrument Setup: Interface a pyrolysis unit to a GC-MS system. The transfer line between the pyrolyzer and the GC injector should be heated (e.g., to 300°C) to prevent condensation of the pyrolyzates.

-

First Shot (Thermal Desorption):

-

Heat the sample to a relatively low temperature (e.g., 250°C).

-

This step volatilizes any low-molecular-weight additives, residual solvents, or unreacted monomer without pyrolyzing the polymer backbone.

-

The evolved compounds are analyzed by GC-MS. This provides a clean baseline of non-polymeric components.

-

-

Second Shot (Pyrolysis):

-

Rapidly heat the same sample to a high temperature (e.g., 600°C) to induce thermal decomposition. This rapid heating ensures reproducible fragmentation patterns.

-

The resulting pyrolysis products (pyrolyzates) are separated on the GC column and identified by the MS detector.

-

-

GC-MS Conditions:

-

GC Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is typically suitable.

-

Oven Program: A temperature ramp from low (e.g., 40°C) to high (e.g., 320°C) is used to separate the volatile fragments by their boiling points.

-

MS Detection: Scan a mass range (e.g., m/z 35-550) to detect a wide array of possible fragments.

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST). Correlate the identified fragments to the proposed degradation pathways.

Section 4: Factors Influencing Thermal Stability

The thermal degradation behavior of this compound-based polymers is not static but is influenced by several structural and environmental factors.

-

Copolymerization: Introducing a more thermally stable comonomer, such as styrene, can significantly increase the overall decomposition temperature of the resulting copolymer. The aromatic rings in styrene are more resistant to thermal cleavage than the aliphatic backbone of PDOF.[3]

-

Molecular Weight: Generally, higher molecular weight polymers exhibit greater thermal stability. This is because a greater number of bond scissions are required to produce volatile fragments, and chain-end initiated degradation becomes less probable in longer chains.[4]

-

Atmosphere: The presence of oxygen can dramatically lower the degradation temperature by introducing thermo-oxidative degradation pathways. These radical-based reactions are often initiated at lower energies than purely thermal scission.[1] Therefore, processing and high-temperature applications should ideally be conducted in an inert environment.

Section 5: Conclusion and Future Outlook

The thermal degradation of this compound-based polymers is a multifaceted process primarily driven by de-esterification of the side chains and scission of the polymer backbone. Analytical techniques such as TGA and Py-GC-MS are indispensable tools for elucidating the stability limits and decomposition mechanisms of these materials. While the β-hydrogen elimination pathway is the most probable initial degradation step, further research specifically on the PDOF homopolymer is needed to definitively identify all pyrolysis products and quantify their formation under different conditions. A thorough understanding of these degradation behaviors is paramount for optimizing processing conditions, predicting material service life, and developing novel, thermally stable fumarate-based polymers for advanced applications.

References

-

Oberti, T. G., & Cortizo, M. S. (2018). Synthesis and Properties of Fumaric Copolymers as Potential Bitumen Modifiers. Polymer-Plastics Technology and Engineering, 57(15), 1574-1583. [Link]

-

Tuleuov, U. B., et al. (2019). Comparative Analysis of the Thermal Decomposition Kinetics of Polyethylene Glycol Fumarate–Acrylic Acid Copolymers. Russian Journal of Physical Chemistry A, 93(6), 1009–1014. [Link]

-

SEDICI Repository. (2018). Synthesis and Properties of Fumaric Copolymers as Potential Bitumen Modifiers. SEDICI, Universidad Nacional de La Plata. [Link]

-

Ivanković, M., et al. (2010). The thermal degradation of poly(diethyl fumarate). Polymer Degradation and Stability, 95(4), 517-524. [Link]

-

Kusch, P. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]

-

Ng, H. M., et al. (2018). Thermogravimetric Analysis of Polymers. In Encyclopedia of Polymer Science and Technology. Wiley. [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

-

Ainali, N. M., et al. (2021). Aging effects on low- and high-density polyethylene, polypropylene and polystyrene under UV irradiation: An insight into decomposition mechanism by Py-GC/MS for microplastic analysis. Journal of Analytical and Applied Pyrolysis, 157, 105152. [Link]

-

TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. [Link]

-

Tuleuov, U. B., et al. (2023). Comparative Analysis of Thermal Decomposition Kinetics of Copolymers Based on Polyethylene Glycol Fumarate with Methacrylic Acid. Eurasian Journal of Chemistry, 2(2), 116-128. [Link]

-

Kusch, P., et al. (2013). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC Europe. [Link]

-

Grassie, N., et al. (1984). The thermal degradation of poly(-(d)-β-hydroxybutyric acid): Part 3—The reaction mechanism. Polymer Degradation and Stability, 6(3), 127-134. [Link]

-

ResearchGate. (2020). Copolymers of bulky fumarate: Synthesis and their properties. [Link]

-

Bikiaris, D. N., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers, 14(3), 564. [Link]

-

Tuleuov, U. B., et al. (2021). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 13(21), 3788. [Link]

-

Wiley Online Library. (2021). Synthesis and evaluation of dioctyl 2,5‐thiophenedicarboxylate as a potentially bio‐based plasticizer for poly(vinyl chloride). Journal of Applied Polymer Science. [Link]

-

ResearchGate. (2021). Thermogravimetric analysis (TGA) and DTG curves of polycarbonate (PC) and its composites under N2 atmosphere. [Link]

-

Stagnaro, P., et al. (2021). a Thermogravimetric (TGA) curves and b) first derivative (DTG) of ternary poly(lactic acid) (PLA) blends... [Link]

-

ResearchGate. (2021). Thermal degradation of PHAs by β-scission. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermoset Cure Kinetics Part 7: TGA Kinetics - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. researchgate.net [researchgate.net]

- 4. polychemistry.com [polychemistry.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

- 13. Thermogravimetric Analysis of Polymers [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Solubility of Dioctyl Fumarate in Common Organic Solvents

Abstract

Dioctyl fumarate (DOF), a key diester in various industrial formulations, exhibits a solubility profile critical to its function as a plasticizer, co-monomer, and reactive modifier.[1][2] This technical guide provides a comprehensive analysis of the solubility of this compound in common organic solvents. In light of the limited publicly available quantitative data, this document synthesizes foundational principles of solubility, presents established qualitative data, and offers a detailed experimental protocol for the quantitative determination of DOF's solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of DOF's behavior in solution for formulation, synthesis, and purification processes.

Introduction to this compound: A Molecule of Versatility

This compound, also known as di(2-ethylhexyl) fumarate, is an aliphatic ester synthesized through the dehydrating condensation reaction between fumaric acid and 2-ethylhexanol.[1][3] With a molecular formula of C₂₀H₃₆O₄ and a molecular weight of 340.50 g/mol , it exists as a colorless to light yellow liquid.[1] Its utility spans multiple sectors, including:

-

Plasticizers: DOF enhances the flexibility and durability of polymers, particularly polyvinyl chloride (PVC) and polyvinyl acetate formulations.[1][2]

-

Coatings and Adhesives: As a co-monomer, it is used in the synthesis of copolymers with styrene and acrylates to improve the properties of coatings and adhesives.[1][4]

-

Lubricants: It serves as a component in synthetic lubricants and fuel additives.[1]

-

Chemical Intermediate: DOF is a building block in the production of other chemicals, such as surfactants.[4][5]

A thorough understanding of its solubility is paramount for optimizing its performance in these applications, ensuring homogeneity, and controlling viscosity and reaction kinetics.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6] The molecular structure of this compound provides key insights into its expected solubility.

Molecular Structure Analysis: this compound (Figure 1) possesses a dual nature:

-

Polar Groups: Two ester functional groups (-COO-) introduce polar character through their carbonyl (C=O) and ether (C-O) linkages. These groups can act as hydrogen bond acceptors.[7]

-

Nonpolar Chains: Two long, branched octyl (2-ethylhexyl) chains are highly nonpolar (lipophilic). These aliphatic chains dominate a significant portion of the molecular structure.

This structure dictates that DOF will be most soluble in solvents that can effectively interact with both its polar and nonpolar regions. It is practically insoluble in water (reported as 1.19 mg/L at 20°C) due to the large, hydrophobic alkyl chains.[7]

Hansen Solubility Parameters (HSP): A Predictive Tool A more advanced method for predicting solubility involves Hansen Solubility Parameters.[8] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

The principle states that substances with similar HSP values are likely to be miscible.[9] While the specific HSP values for this compound are not readily published, a related compound, dioctyl phthalate, has an SP-value of 9.5 (cal/cm³)¹/².[3] This suggests that solvents with similar solubility parameters will be effective at dissolving DOF. For novel formulations, calculating or experimentally determining the HSP of this compound can be a powerful tool for solvent selection.[5][8]

Qualitative Solubility Profile of this compound

While quantitative data is scarce, qualitative solubility information is available from various chemical suppliers and technical data sheets. This compound is generally described as being soluble or easily soluble in most common organic solvents.[1][10]

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble[1] | The nonpolar aromatic ring and alkyl groups of the solvent interact favorably with the long alkyl chains of DOF via dispersion forces. |

| Alcohols | Ethanol, Methanol | Soluble[1][7] | The hydroxyl group of the alcohol can interact with the ester groups of DOF, while its alkyl chain interacts with DOF's octyl chains. |

| Ketones | Acetone | Expected to be Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar ester groups without the steric hindrance of longer-chain ketones. |

| Esters | Ethyl Acetate | Expected to be Soluble | As an ester itself, ethyl acetate has similar intermolecular forces, making it a highly compatible solvent ("like dissolves like"). |

| Halogenated Solvents | Chloroform[7], Dichloromethane | Soluble[7] | These solvents have polarity and dispersion characteristics that allow them to effectively solvate both the polar and nonpolar portions of the DOF molecule. |

| Nonpolar Solvents | Hexane, Heptane | Expected to be Soluble | The long alkyl chains of these solvents will readily interact with the octyl chains of DOF, making them good solvents despite their inability to interact strongly with the ester groups. |

| Polar Protic Solvents | Water | Insoluble[1][7] | The large, nonpolar octyl chains dominate the molecule, preventing it from being effectively solvated by the highly polar, hydrogen-bonding network of water. |

Experimental Protocol for Quantitative Solubility Determination